Cas no 70783-32-3 (2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-one)
2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,2,2,2-trifluoro-1-(4-phenoxyphenyl)-
- 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanone
- 4'-Phenoxy-2,2,2-trifluoroacetophenone
- 2,2,2-trifluoro1-(4-phenoxyphenyl)ethanone
- 2,2,2-TRIFLUORO-1-(5-IODO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROISOQUINOLIN-2(1H)-YL)ETHANONE
- trifluoromethyl p-phenoxyphenyl ketone
- 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-one
- 2,2,2-trifluoro-1-(4-phenoxyphenyl)-ethanone
- AKOS005259442
- A836991
- FT-0641312
- EN300-1861598
- MFCD00042392
- SCHEMBL7248002
- 70783-32-3
- DTXSID80375127
- DB-055450
-
- MDL: MFCD00042392
- Inchi: 1S/C14H9F3O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9H
- InChI Key: YTUPYEQECLOWED-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC(=CC=1)OC1C=CC=CC=1)=O)(F)F
Computed Properties
- Exact Mass: 266.05500
- Monoisotopic Mass: 266.05546401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 4.22390
2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-one Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023143-1g |
4'-Phenoxy-2,2,2-trifluoroacetophenone |
70783-32-3 | 97% | 1g |
£237.00 | 2022-03-01 | |
| Fluorochem | 023143-5g |
4'-Phenoxy-2,2,2-trifluoroacetophenone |
70783-32-3 | 97% | 5g |
£515.00 | 2022-03-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-336606-5g |
4'-Phenoxy-2,2,2-trifluoroacetophenone, |
70783-32-3 | 5g |
¥9025.00 | 2023-09-05 | ||
| Enamine | EN300-1861598-1g |
2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-one |
70783-32-3 | 1g |
$485.0 | 2023-09-18 | ||
| Enamine | EN300-1861598-5g |
2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-one |
70783-32-3 | 5g |
$1406.0 | 2023-09-18 | ||
| Enamine | EN300-1861598-10g |
2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-one |
70783-32-3 | 10g |
$2085.0 | 2023-09-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-336606-5 g |
4'-Phenoxy-2,2,2-trifluoroacetophenone, |
70783-32-3 | 5g |
¥9,025.00 | 2023-07-11 | ||
| Enamine | EN300-1861598-0.05g |
2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-one |
70783-32-3 | 0.05g |
$407.0 | 2023-09-18 | ||
| Enamine | EN300-1861598-0.1g |
2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-one |
70783-32-3 | 0.1g |
$427.0 | 2023-09-18 | ||
| Enamine | EN300-1861598-0.25g |
2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-one |
70783-32-3 | 0.25g |
$447.0 | 2023-09-18 |
2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-one Suppliers
2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-one Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-one
Recent Advances in the Study of 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-one (CAS: 70783-32-3): A Comprehensive Research Brief
The chemical compound 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-one (CAS: 70783-32-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This trifluoromethyl ketone derivative exhibits unique structural features that make it a promising candidate for various applications, particularly in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of biologically active molecules, as well as its direct pharmacological properties.
Structural analysis reveals that the presence of both the trifluoromethyl group and the phenoxy moiety in 70783-32-3 contributes to its enhanced metabolic stability and improved binding affinity to biological targets. Computational modeling studies published in 2023 demonstrate that this compound can serve as an effective pharmacophore in the design of enzyme inhibitors, particularly for serine hydrolases and other enzymes containing active-site nucleophiles.
In medicinal chemistry applications, researchers have successfully utilized 70783-32-3 as a building block for the development of novel anti-inflammatory agents. A 2024 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives showing potent COX-2 inhibitory activity, with lead compounds demonstrating IC50 values in the low nanomolar range. The trifluoromethyl ketone moiety was found to be crucial for both target engagement and metabolic stability of these drug candidates.
Recent pharmacological investigations have uncovered additional therapeutic potentials for 70783-32-3. Studies conducted in 2023-2024 indicate that this compound and its analogs show promising activity against certain cancer cell lines, particularly those associated with hormone-dependent cancers. The mechanism appears to involve modulation of nuclear receptor signaling pathways, though detailed structure-activity relationship studies are still ongoing.
From a synthetic chemistry perspective, novel methodologies have been developed for the efficient production of 70783-32-3 and its derivatives. A 2024 publication in Organic Process Research & Development describes an improved catalytic system for the Friedel-Crafts acylation reaction that yields the target compound with higher purity and better overall yield compared to traditional methods. This advancement has significant implications for scaling up production for potential clinical applications.
Safety and toxicological assessments of 70783-32-3 have also progressed in recent years. Preliminary in vitro and in vivo studies suggest a favorable safety profile at therapeutic concentrations, though researchers emphasize the need for more comprehensive toxicology studies before clinical translation. The compound's stability under physiological conditions and its pharmacokinetic properties are currently under investigation in several laboratories worldwide.
Looking forward, the scientific community anticipates that 70783-32-3 will continue to serve as a valuable scaffold for drug discovery efforts. Its unique combination of chemical properties and demonstrated biological activities position it as a compound of significant interest for both academic researchers and pharmaceutical developers. Ongoing research is expected to further elucidate its mechanism of action and expand its therapeutic applications in the coming years.
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